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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for
the covalent labeling of proteins, antibodies, and other biomolecules containing primary
amines.[1] The NHS ester functional group facilitates a reliable and efficient conjugation to
primary amino groups (-NHz), predominantly found on the g-amino group of lysine residues and
the N-terminal a-amino group of proteins.[2] This reaction forms a stable amide bond, resulting
in a fluorescently labeled protein that is a valuable tool for a wide range of research and
diagnostic applications, including fluorescence microscopy, flow cytometry, immunoassays, and
Western blotting.[3][4]

Principle of the Reaction

The conjugation of Cy3.5 NHS ester to a protein is based on a nucleophilic acyl substitution
reaction. The primary amine on the protein, acting as a nucleophile, attacks the carbonyl
carbon of the NHS ester. This chemical reaction results in the formation of a stable amide bond
and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The efficiency of this
reaction is highly dependent on the pH of the reaction buffer, with optimal labeling achieved at
a pH of 8.3-8.5.[5] At this pH, a significant portion of the primary amines on the protein are
deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester is
minimized.[2]
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Key Features and Applications

» Bright and Photostable Fluorescence: Cy3.5 exhibits intense fluorescence in the orange-red
region of the visible spectrum, characterized by a high quantum yield and good
photostability, which makes it well-suited for sensitive detection and various imaging
applications.[1][4]

o Versatile Labeling: The NHS ester chemistry is versatile, allowing for the labeling of a broad
array of proteins, such as antibodies, enzymes, and structural proteins.[5][6]

o Specific Conjugation: The reaction specifically targets primary amines, offering a degree of
control over the sites of labeling on the protein.[7]

e Wide Range of Applications:

o Fluorescence Microscopy: Labeled antibodies are frequently used to visualize the
subcellular localization of specific proteins in cells and tissues.[4] For instance, an anti-
EGFR antibody labeled with a cyanine dye can be employed to image the receptor on the
surface of cancer cells.[7]

o Flow Cytometry: Antibodies conjugated with fluorescent dyes are indispensable for the
identification and sorting of specific cell populations based on the expression of cell
surface markers.[4]

o Immunoassays: Proteins labeled with Cy3.5 are utilized in diverse immunoassay formats,
including ELISA, for the sensitive detection and quantification of various analytes.[4]

o Fdrster Resonance Energy Transfer (FRET): Cy3.5 can function as either a donor or an
acceptor fluorophore in FRET-based assays to investigate protein-protein interactions.[4]

Quantitative Data

Table 1: Spectroscopic Properties of Cy3.5
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Property Value Reference(s)
Excitation Maximum (Aex) ~581-591 nm [1]8]
Emission Maximum (Aem) ~596-604 nm [1][8]

Molar Extinction Coefficient ()

~116,000 M—icm~1

[9]

Fluorescence Quantum Yield

~0.35 [9]
(P)
Stokes Shift ~15 nm [1]
Correction Factor (CF2so) 0.22 9]

Table 2: Recommended Reaction Conditions for Protein Conjugation

Parameter

Recommended Value

Reference(s)

Reaction Buffer

Amine-free buffer (e.g., 0.1 M
sodium bicarbonate, 0.1 M
sodium borate, or 0.1 M

phosphate buffer)

[2]5](6]

pH

8.3-8.5

[4151(6]

Protein Concentration

2-10 mg/mL

[5]

Dye:Protein Molar Ratio

10:1 to 15:1 (as a starting

point, requires optimization)

[4]

Reaction Time

1-4 hours at room temperature,

or overnight on ice

[5]L6]

Quenching Reagent

50-100 mM Tris-HCI or
Glycine, pH ~7.4-8.0

Experimental Protocols

Protocol 1: Protein Preparation for Labeling
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» Buffer Exchange: The protein to be labeled must be in a buffer free of primary amines.
Buffers containing Tris or glycine are unsuitable as they will compete with the protein for
reaction with the NHS ester.

o If the protein is in an incompatible buffer, perform dialysis against 0.1 M sodium
bicarbonate buffer, pH 8.3, or use a desalting column.

o Concentration Adjustment: Adjust the protein concentration to a range of 2-10 mg/mL using
the selected reaction buffer.[5] Protein concentrations below 2 mg/mL may result in lower

labeling efficiency.
Protocol 2: Protein Conjugation with Cy3.5 NHS Ester

o Prepare Cy3.5 NHS Ester Stock Solution: Allow the vial of Cy3.5 NHS ester to equilibrate to
room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous
dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Briefly vortex to ensure complete
dissolution. This solution should be used immediately after preparation.

o Calculate the Required Volume of Dye Stock Solution: Determine the volume of the 10 mM
Cy3.5 NHS ester stock solution needed to achieve the desired dye-to-protein molar ratio. A
starting ratio of 10:1 is often recommended for initial experiments.[4]

e Labeling Reaction:

o Add the calculated volume of the Cy3.5 NHS ester stock solution to the protein solution
while gently vortexing or stirring.

o Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][6]
Alternatively, the reaction can be performed overnight on ice.[5][6]

e Quench the Reaction (Optional): To terminate the labeling reaction, add a quenching buffer
such as Tris-HCI or glycine to a final concentration of 50-100 mM. Incubate for an additional
15-30 minutes at room temperature.

Protocol 3: Purification of the Fluorescently Labeled Protein
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It is essential to remove any unreacted Cy3.5 NHS ester and the NHS byproduct from the
labeled protein conjugate.

e Size-Exclusion Chromatography (Gel Filtration): This is the most widely used method for
separating the labeled protein from smaller, unreacted dye molecules.[5][6]

o Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer for the
protein (e.g., PBS).

o Apply the reaction mixture to the column.

o Collect the eluted fractions. The labeled protein will be in the void volume (the initial
colored fractions), while the free dye will be retained and elute later.

» Dialysis: This is another effective method for removing small molecules from the protein
conjugate.

o Transfer the reaction mixture into a dialysis membrane with an appropriate molecular
weight cutoff (MWCO).

o Dialyze against a large volume of storage buffer at 4°C, with several buffer changes over a
period of 24-48 hours.

Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to

each protein molecule.
o Measure Absorbance:

o Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate
at 280 nm (Azs0) and at the absorbance maximum of Cy3.5 (~591 nm, Amax).

e Calculate Protein Concentration:

o The absorbance at 280 nm is a composite of the absorbance from the protein and the dye.
The dye's contribution can be corrected for using a specific correction factor (CF).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1495360?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10952613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8833717/
https://www.benchchem.com/product/b1495360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1495360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Corrected Az2so = A2s0 - (Amax X CF2s80)
o Protein Concentration (M) = Corrected Azso / €_protein

» where €_protein is the molar extinction coefficient of the protein at 280 nm.

¢ Calculate Dye Concentration:
o Dye Concentration (M) = Amax / €_dye

» where £_dye is the molar extinction coefficient of Cy3.5 at its Amax (~116,000 M~1cm™1).

[9]
e Calculate DOL:

o DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations
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Start: Unlabeled Protein

Experimental Workflow for Protein Conjugation

Conjugation Reaction
(Add dye to protein, incubate 1-4h at RT)

Calculate Degree of Labeling (DOL)

End: Purified Cy3.5-Labeled Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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